(2-(Difluoromethoxy)-5-methylphenyl)methanol
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Overview
Description
(2-(Difluoromethoxy)-5-methylphenyl)methanol is an organic compound characterized by the presence of a difluoromethoxy group and a methyl group attached to a phenyl ring, with a methanol group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Difluoromethoxy)-5-methylphenyl)methanol typically involves the introduction of the difluoromethoxy group into the phenyl ring. One common method is the reaction of a suitable phenol derivative with a difluoromethylating agent under controlled conditions. For example, the reaction of 2-hydroxy-5-methylbenzaldehyde with difluoromethyl ether in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processesThe use of difluorocarbene reagents has also been explored for efficient and selective synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-(Difluoromethoxy)-5-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-(difluoromethoxy)-5-methylbenzaldehyde or 2-(difluoromethoxy)-5-methylbenzoic acid.
Reduction: Formation of 2-(difluoromethoxy)-5-methylbenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-(Difluoromethoxy)-5-methylphenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles .
Industry
Industrially, the compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for herbicides and pesticides .
Mechanism of Action
The mechanism of action of (2-(Difluoromethoxy)-5-methylphenyl)methanol involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methanol group can also participate in hydrogen bonding interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- (2-(Difluoromethoxy)-5-fluorophenyl)methanol
- (2-(Difluoromethoxy)-5-chlorophenyl)methanol
- (2-(Difluoromethoxy)-5-bromophenyl)methanol
Uniqueness
(2-(Difluoromethoxy)-5-methylphenyl)methanol is unique due to the presence of both the difluoromethoxy and methyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
(2-(Difluoromethoxy)-5-methylphenyl)methanol is a fluorinated organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's interactions with various biological targets, its pharmacological properties, and its implications in medicinal chemistry, especially concerning cancer treatment.
Chemical Structure and Properties
The compound features a difluoromethoxy group attached to a methyl-substituted phenyl ring. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, which can be beneficial in drug design.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer cell lines. Its mechanism of action involves binding to specific biological targets, which can lead to cytotoxic effects.
Binding Affinity Studies
Initial studies have demonstrated that this compound interacts with various biological receptors and enzymes, showing promising binding affinities. For instance, it has been noted for its potential as a topoisomerase II (TopoII) poison, which is crucial in cancer therapy as TopoII plays a vital role in DNA replication and transcription.
Cytotoxicity in Cancer Cell Lines
A series of experiments evaluated the antiproliferative activity of this compound against several cancer cell lines, including:
- DU145 (prostate cancer)
- HeLa (cervical cancer)
- A549 (lung adenocarcinoma)
The results indicated that the compound exhibited low micromolar IC50 values across these cell lines, suggesting potent cytotoxic effects. For example, one study reported IC50 values as low as 22.5 μM for specific derivatives of the compound .
Cell Line | IC50 Value (μM) |
---|---|
DU145 | 22.5 |
HeLa | < 5 |
A549 | 28.0 |
Mechanistic Studies
Further investigations into the mechanism revealed that this compound functions by inhibiting TopoII activity. The inhibition was dose-dependent, with higher concentrations leading to increased cytotoxicity. This property is particularly beneficial for developing anticancer agents targeting DNA replication processes.
Pharmacokinetic Properties
Fluorinated compounds like this compound often exhibit altered pharmacokinetic profiles due to their lipophilicity. Studies have shown that the difluoromethoxy substitution can enhance membrane permeability while reducing metabolic degradation . This characteristic is essential for ensuring that therapeutic levels of the drug can be maintained in vivo.
Properties
IUPAC Name |
[2-(difluoromethoxy)-5-methylphenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-6-2-3-8(13-9(10)11)7(4-6)5-12/h2-4,9,12H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWKTYUWUJLCTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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